Thioamide vs. Carboxamide: Physicochemical Differences
5-Methylisoxazole-3-carbothioamide differentiates itself from its direct carboxamide analog, 5-methylisoxazole-3-carboxamide (CAS 3445-52-1), through the presence of a thioamide (C=S) group instead of a carboxamide (C=O) group. This substitution results in quantifiably different physicochemical properties that are critical for fragment-based drug design .
| Evidence Dimension | Molecular Weight and Hydrogen Bonding |
|---|---|
| Target Compound Data | Molecular Weight: 142.18 g/mol; Functional Group: Thioamide (C=S) |
| Comparator Or Baseline | 5-Methylisoxazole-3-carboxamide (CAS 3445-52-1): Molecular Weight: 126.11 g/mol; Functional Group: Carboxamide (C=O) |
| Quantified Difference | Molecular weight increase of +16.07 g/mol; Replacement of oxygen with sulfur alters hydrogen bond acceptor/donor properties, with sulfur being a weaker H-bond acceptor but conferring increased lipophilicity and potential for different metabolic pathways. |
| Conditions | Calculated and experimentally determined molecular properties from standard chemical databases and literature . |
Why This Matters
The distinct physicochemical profile of the thioamide directly influences a fragment's binding interactions, solubility, and metabolic stability, making it a non-interchangeable tool for probing specific biological targets.
